molecular formula C7H10Br2N2O B13580018 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide

Cat. No.: B13580018
M. Wt: 297.98 g/mol
InChI Key: CCASEXSUQZIYEJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde as the source of the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-methylpyridin-2-ol
  • 3-(Aminomethyl)-4-methylpyridin-2-ol
  • 3-(Aminomethyl)-5-bromo-2-methylpyridin-2-ol

Uniqueness

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is unique due to the presence of both the bromine atom and the aminomethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H10Br2N2O

Molecular Weight

297.98 g/mol

IUPAC Name

3-(aminomethyl)-5-bromo-4-methyl-1H-pyridin-2-one;hydrobromide

InChI

InChI=1S/C7H9BrN2O.BrH/c1-4-5(2-9)7(11)10-3-6(4)8;/h3H,2,9H2,1H3,(H,10,11);1H

InChI Key

CCASEXSUQZIYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1Br)CN.Br

Origin of Product

United States

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